Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the bromine atom and the ester functional group in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate is a complex organic compound. Compounds with similar structures, such as thiophene derivatives, have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that thiophene derivatives are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which could potentially be a part of the compound’s interaction with its targets .
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical processes, including the formation of carbon–carbon bonds via suzuki–miyaura cross-coupling .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate can be synthesized through various methods. One common approach involves the bromination of thiophene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves the reaction of the brominated thiophene with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are used in Suzuki-Miyaura and Stille couplings, respectively.
Major Products
Substitution: Products include various substituted thiophenes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol derivatives.
Coupling: Products include biaryl compounds and other complex structures.
Scientific Research Applications
Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has led to the discovery of compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of agrochemicals and materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate can be compared with other thiophene derivatives such as:
Ethyl 3-(2-thienyl)-3-oxopropanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Ethyl 3-(5-chlorothiophen-2-yl)-3-oxopropanoate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate: The presence of a methyl group instead of bromine affects its steric and electronic properties.
The uniqueness of this compound lies in the combination of the bromine atom and ester group, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-2-13-9(12)5-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZCBGICPVPGJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(S1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269955 | |
Record name | Ethyl 5-bromo-β-oxo-2-thiophenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250375-46-3 | |
Record name | Ethyl 5-bromo-β-oxo-2-thiophenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250375-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromo-β-oxo-2-thiophenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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